Field: Neurology
Application: Pinocembrin has shown significant efficacy in treating ischemic stroke.
Field: Pharmacology
Application: Pinocembrin has been researched for its antioxidant and anti-inflammatory properties.
Field: Microbiology
Application: Pinocembrin has been studied for its potential as a treatment for A.
Methods: The study suggests that Pinocembrin may inhibit the growth of A.
Results: The results suggest that Pinocembrin is a candidate drug for the treatment of A.
Field: Endocrinology
Application: Pinocembrin has been researched for its potential antidiabetic properties.
Field: Virology
Application: Pinocembrin has been researched for its potential antiviral properties.
Field: Oncology
Application: Pinocembrin has been researched for its potential antitumor and anticancer properties.
Field: Pathology
Application: Pinocembrin has been studied for its potential antifibrotic properties.
5,7-Dihydroxyflavanone is a flavonoid compound with the molecular formula C15H12O4 and a molecular weight of 256.25 g/mol. It is characterized by two hydroxyl groups located at the 5 and 7 positions of the flavanone backbone. This compound is naturally found in various plants, including Apis and Boesenbergia rotunda, and has garnered interest due to its potential health benefits and biological activities .
5,7-Dihydroxyflavanone exhibits a range of biological activities that have been the subject of numerous studies. Notably, it has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as yeast . Furthermore, it has been shown to possess anti-inflammatory effects, particularly in macrophage cell lines stimulated by lipopolysaccharides . Its antioxidant properties contribute to its potential protective effects against oxidative stress-related diseases.
Several methods have been developed for the synthesis of 5,7-dihydroxyflavanone:
Research has focused on optimizing these methods for higher yields and purity .
The applications of 5,7-dihydroxyflavanone are diverse:
Interaction studies involving 5,7-dihydroxyflavanone have revealed its potential synergistic effects with other compounds. For example, when combined with certain flavonoids or phenolic compounds, it may enhance their biological activities or mitigate adverse effects. Studies have also indicated that it can modulate the activity of various enzymes involved in drug metabolism, which could influence pharmacokinetics .
Several compounds share structural similarities with 5,7-dihydroxyflavanone. Here are a few notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Pinocembrin | Contains hydroxyl groups at positions 5 and 7 | Known for strong antibacterial activity |
Luteolin | Has additional hydroxyl group at position 3 | Exhibits potent anti-inflammatory effects |
Chrysoeriol | Similar structure but with a methoxy group at position 3 | Potential neuroprotective properties |
Diosmetin | Contains a methoxy group at position 3 | Exhibits anti-cancer properties |
5,7-Dihydroxyflavanone is unique due to its specific arrangement of hydroxyl groups that contribute to its distinct biological activities compared to these similar compounds .
The phenylpropanoid metabolic pathway represents one of the most important secondary metabolic pathways in plants, serving as the foundation for 5,7-dihydroxyflavanone biosynthesis [1] [2] [3]. This pathway originates from the amino acid phenylalanine and generates an enormous array of secondary metabolites based on few intermediates of the shikimate pathway as the core unit [3].
The central phenylpropanoid pathway is defined by three sequential enzymatic activities that establish the basic framework for flavonoid biosynthesis [4] [5]. The first committed step involves phenylalanine ammonia-lyase deamination of phenylalanine to trans-cinnamic acid [1] [3]. This enzyme catalyzes the first rate-limiting step of the phenylpropanoid pathway and serves as the entry point for converting primary metabolism into secondary metabolism [6] [7].
Following this initial conversion, cinnamate 4-hydroxylase performs the hydroxylation of trans-cinnamic acid to 4-coumaric acid [1] [4]. This cytochrome P450-dependent enzyme requires nicotinamide adenine dinucleotide phosphate, molecular oxygen, and cytochrome P450 reductase as cofactors, and represents a critical regulatory point in the pathway [4] [8].
The final step of the central phenylpropanoid pathway involves 4-coumaroyl-coenzyme A ligase converting 4-coumaric acid to 4-coumaroyl-coenzyme A [1] [4]. This enzyme requires adenosine triphosphate, coenzyme A, and magnesium ions as cofactors and creates the activated precursor necessary for subsequent flavonoid biosynthesis [5].
The regulation of the phenylpropanoid pathway occurs at multiple levels, including transcriptional, post-transcriptional, post-translational, and epigenetic control mechanisms [9] [10]. Environmental factors such as light exposure, tissue stress, and developmental stage significantly influence enzyme expression levels and pathway flux [11] [7]. The pathway genes often exist in multiple copies within plant genomes, with phenylalanine ammonia-lyase genes including six isoforms in Medicago truncatula, five in Populus trichocarpa, nine in Oryza sativa, and four in Arabidopsis thaliana [5].
Transport mechanisms play crucial roles in phenylpropanoid metabolism efficiency. Two primary transport systems mediate phenylpropanoid movement: vesicular trafficking and membrane transporters [4]. Adenosine triphosphate-binding cassette type G transporters have been demonstrated to export phenylpropanoids from cells, with specific transporters such as AtABCG29 facilitating p-coumaryl alcohol transport to cell walls for lignin polymerization [5].
Enzyme | EC Number | Function | Cofactor Requirements | Cellular Location |
---|---|---|---|---|
Phenylalanine Ammonia-Lyase | EC 4.3.1.24 | Converts phenylalanine to trans-cinnamic acid | None | Cytoplasm |
Cinnamate 4-Hydroxylase | EC 1.14.14.91 | Hydroxylates cinnamic acid to 4-coumaric acid | NADPH, O₂, cytochrome P450 reductase | Endoplasmic reticulum |
4-Coumaroyl-CoA Ligase | EC 6.2.1.12 | Activates 4-coumaric acid to 4-coumaroyl-CoA | ATP, CoA-SH, Mg²⁺ | Cytoplasm |
The conversion of chalcone to 5,7-dihydroxyflavanone represents a critical enzymatic transformation within the flavonoid biosynthetic pathway, involving two key enzymes: chalcone synthase and chalcone isomerase [12] [13] [14]. These enzymes catalyze the first two committed steps of flavonoid biosynthesis and demonstrate sophisticated molecular mechanisms essential for producing the basic flavonoid skeleton [14].
Chalcone synthase belongs to the family of type III polyketide synthases and represents one of the most conserved enzymes among land plant species [14]. This enzyme exists as a homodimeric protein with each monomer approximately 42-45 kilodaltons in size [12]. The catalytic mechanism initiates with the loading of 4-coumaroyl-coenzyme A to the catalytic cysteine residue in the active site, followed by three successive additions of malonyl-coenzyme A molecules [14].
The enzyme reaction mechanism proceeds through multiple condensation reactions where 4-coumaroyl-coenzyme A combines with three malonyl-coenzyme A molecules to produce coenzyme A, naringenin chalcone, and carbon dioxide [12]. The reaction involves sequential head-to-tail incorporation of two-carbon acetate units into a growing polyketide chain through beta-ketosynthase activity [12]. Claisen condensation reactions result in the formation of the new A-ring, yielding naringenin chalcone as the primary product [14].
Chalcone synthase exhibits intrinsic catalytic promiscuity, evidenced by the formation of p-coumaroyltriacetic acid lactone in addition to naringenin chalcone [15] [14]. This promiscuity adversely affects the efficiency of flavonoid biosynthesis, although it has contributed to the evolution of stilbene synthase and p-coumaroyltriacetic acid synthase [15]. The presence of chalcone isomerase-like proteins can rectify this promiscuous catalysis by binding to chalcone synthase to enhance naringenin chalcone production and decrease unwanted byproduct formation [15].
Chalcone isomerase catalyzes the intramolecular cyclization of naringenin chalcone into (2S)-naringenin through a highly stereospecific mechanism [13] [16] [17]. The enzyme demonstrates a remarkable 1:100,000 preference for the S-isomer over the R-isomer [13]. The overall mechanism represents a Michael addition involving intramolecular nucleophilic attack of a hydroxyl group at a carbonyl in the chalcone substrate through a six-member transition state [13].
The pH dependence of both non-enzymatic and chalcone isomerase-catalyzed reactions indicates that a significant portion of the physiologic substrate pool exists in the reactive deprotonated form [17]. The cyclization reaction requires bulk phase ionization of the substrate 2'-hydroxyl group, followed by reactivity of the newly formed 2'-oxyanion during C-ring formation [17]. The reaction is approximately 90% diffusion controlled, with asparagine 113 and threonine 190 residues orienting the substrate at the active site [13] [17].
Kinetic parameters reveal the efficiency of chalcone conversion enzymes. For Panicum virgatum chalcone isomerase, the Michaelis constant for naringenin chalcone is 16.04 micromolar with a turnover number of 8012 per second, resulting in a catalytic efficiency of 499.5 per second per micromolar [14]. Sorghum bicolor chalcone isomerase shows similar substrate affinity with a Michaelis constant of 16.55 micromolar but lower turnover number of 2889 per second [14].
The structural organization of chalcone isomerase reveals a novel open-faced beta-sandwich fold unique to higher plants [16]. Currently, proteins with homologous primary sequences are found only in higher plants, suggesting evolutionary specialization [16]. The topology of the active site cleft defines the stereochemistry of the cyclization reaction, with shape complementarity of the binding cleft constraining the substrate into a conformation that allows the reaction to proceed at near-diffusion-controlled rates [16].
Enzyme | Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (s⁻¹ μM⁻¹) |
---|---|---|---|---|
Chalcone Synthase (PvCHS) | p-coumaroyl-CoA | 0.13 | 0.007 | 0.053 |
Chalcone Isomerase (PvCHI) | Naringenin chalcone | 16.04 | 8012 | 499.5 |
Chalcone Isomerase (SbCHI) | Naringenin chalcone | 16.55 | 2889 | 174.5 |
Microbial production of 5,7-dihydroxyflavanone through genetic engineering has emerged as a promising alternative to plant-based extraction due to enhanced control over production conditions and potential for higher yields [18] [19] [20]. Various microbial hosts have been successfully engineered to produce this valuable flavonoid compound, with Escherichia coli and Saccharomyces cerevisiae representing the most extensively studied platforms [18] [21].
Escherichia coli has demonstrated exceptional potential as a production host for 5,7-dihydroxyflavanone derivatives. Leonard et al. achieved pinocembrin production levels of 429 milligrams per liter through coordinated overexpression of acetyl-coenzyme A carboxylase subunits from Photorhabdus luminescens [22] [23]. This represents a 1,379% increase over parental strains and constitutes the highest flavonoid production level reported from microbial platforms at the time [23]. The success relied on augmenting the intracellular malonyl-coenzyme A pool, which had been identified as the primary limiting factor in bacterial flavonoid production [22] [23].
The metabolic engineering strategy for Escherichia coli involves expressing heterologous genes encoding key pathway enzymes. Katsuyama et al. demonstrated pinocembrin production using phenylalanine ammonia-lyase from Rhodotorula rubra, 4-coumaroyl-coenzyme A ligase from Streptomyces coelicolor, and chalcone synthase from Glycyrrhiza echinata [20] [24]. These pathways bypass cinnamate-4-hydroxylase, a cytochrome P450 hydroxylase, because the bacterial 4-coumaroyl-coenzyme A ligase enzyme can ligate coenzyme A to both cinnamic acid and 4-coumaric acid [20] [24].
Enhanced production titers have been achieved through systematic optimization of central metabolic pathways. Wu et al. employed a clustered regularly interspaced short palindromic repeats interference system to fine-tune central metabolic pathways, achieving (2S)-naringenin production of 421.6 milligrams per liter, representing a 7.4-fold increase over control strains [25] [26]. The strategy targeted genes affecting malonyl-coenzyme A availability while maintaining cell viability [25].
Saccharomyces cerevisiae offers distinct advantages as a production host due to its generally recognized as safe status and ability to functionally express cytochrome P450 hydroxylases [21] [27]. Santos et al. engineered Saccharomyces cerevisiae to produce naringenin directly from glucose, achieving concentrations exceeding 400 micromolar in aerated, pH-controlled batch reactors [28]. The engineering approach involved deregulating aromatic amino acid synthesis by alleviating feedback inhibition of 3-deoxy-arabinose-heptulosonate-7-phosphate synthase and eliminating competing pathways [28].
Novel microbial hosts have also been explored for 5,7-dihydroxyflavanone production. Streptomyces clavuligerus naturally produces naringenin through a unique pathway involving a chalcone synthase that uses p-coumaric acid as a starter unit and a cytochrome P450 monoxygenase for cyclization [29] [30]. Deletion studies confirmed that both the naringenin chalcone synthase and cytochrome P450 genes are essential for naringenin biosynthesis [30].
Corynebacterium glutamicum has been engineered for flavonoid production through modulation of central carbon metabolism to improve malonyl-coenzyme A availability [31] [32]. The introduction of malonate assimilation pathways consisting of malonate transporter and malonyl-coenzyme A synthetase genes from Rhizobium trifolii resulted in 83% improvement in naringenin production [32].
Process optimization strategies include enzyme expression balancing, cofactor engineering, and media optimization. Zhang et al. demonstrated that the optimal loading ratio of 4-coumaroyl-coenzyme A ligase to chalcone synthase to chalcone isomerase was 10:10:1 for maximal naringenin production in cell-free systems [33] [34]. Malonyl-coenzyme A was identified as the limiting factor, consistent with findings from fermentation studies [33].
Host Organism | Production Titer | Key Engineering Strategies | Culture Conditions | Advantages |
---|---|---|---|---|
Escherichia coli | 429 mg/L (pinocembrin) | ACC overexpression, malonyl-CoA enhancement | Rich media, 36h cultivation | High titer, well-characterized |
Saccharomyces cerevisiae | 400 μM (naringenin) | Aromatic amino acid deregulation, TAL expression | Glucose medium, pH controlled | GRAS status, eukaryotic processing |
Corynebacterium glutamicum | 17.96 mg/L (naringenin) | Malonate assimilation pathway | Malonate supplementation | Industrial chassis, robust growth |
Streptomyces clavuligerus | 58 mg/L (naringenin) | Native naringenin chalcone synthase | TSB medium, 84h | Natural producer, novel enzymes |
The identification and optimization of rate-limiting steps represents a fundamental challenge in engineering efficient 5,7-dihydroxyflavanone biosynthesis pathways [33] [35] [36]. Multiple metabolic bottlenecks have been characterized across different production systems, with malonyl-coenzyme A availability consistently emerging as the primary constraint in microbial platforms [18] [33] [37] [25].
Malonyl-coenzyme A limitation constitutes the most significant bottleneck in flavonoid biosynthesis across diverse microbial hosts [37] [25] [23]. In Escherichia coli, the endogenous central metabolism strongly competes for carbon sources and energy during malonyl-coenzyme A synthesis, leaving minimal amounts available for heterologous flavonoid production [25]. Leonard et al. demonstrated that coordinated overexpression of acetyl-coenzyme A carboxylase subunits could increase flavonoid production by up to 1,379%, confirming malonyl-coenzyme A as the primary rate-limiting factor [23].
The acetyl-coenzyme A carboxylase complex catalyzes the first committed and rate-limiting step in fatty acid metabolism and malonyl-coenzyme A formation [37]. In Saccharomyces cerevisiae, Shi et al. showed that mutated acetyl-coenzyme A carboxylase with enhanced activity led to increased malonyl-coenzyme A supply and improved production of malonyl-coenzyme A-derived metabolites [37]. The overexpression of feedback-resistant acetyl-coenzyme A carboxylase variants resulted in 3-fold improvements in fatty acid ethyl ester production [37].
Aromatic amino acid precursor availability represents another critical rate-limiting step in flavonoid biosynthesis [36] [38]. The synthesis of phenylalanine and tyrosine is subject to stringent feedback inhibition mechanisms that limit precursor flux toward phenylpropanoid pathways [36] [38]. Santos et al. achieved 40-fold increases in naringenin production by implementing feedback-resistant variants of 3-deoxy-arabinose-heptulosonate-7-phosphate synthase and eliminating competing pathways [28].
Enzyme expression stoichiometry critically affects pathway efficiency and represents a significant optimization target [36] [39]. Xu et al. demonstrated that modular pathway engineering with appropriate gene copy numbers and promoter strengths could dramatically improve production titers [36]. The optimal modular expression involved balancing upstream precursor formation with downstream conversion capacity to prevent intermediate accumulation [36].
Chalcone synthase catalytic efficiency emerges as a rate-limiting factor due to its inherent promiscuity and relatively low turnover number [15] [14]. Wang et al. demonstrated that the presence of chalcone isomerase-like proteins could increase the conversion of p-coumaroyl-coenzyme A to naringenin by approximately 400-fold through enhanced chalcone synthase efficiency [14]. This improvement resulted from reduced formation of unwanted byproducts and enhanced substrate channeling [15] [14].
Cofactor regeneration systems limit pathway flux through insufficient supply of reducing equivalents and energy cofactors [40] [41]. Nicotinamide adenine dinucleotide phosphate availability particularly constrains cytochrome P450-dependent reactions such as cinnamate 4-hydroxylase activity [8]. Engineering strategies to enhance nicotinamide adenine dinucleotide phosphate regeneration have demonstrated 2-5 fold improvements in flavonoid production across various systems [42].
Quantitative trait loci analysis in Populus species identified four robust metabolite quantitative trait loci associated with rate-limiting steps in flavonoid biosynthesis [35] [43]. Each locus controlled flux to one or two flavonoids, with putative functions assigned to chalcone synthase, 7-O-methyltransferase, and 3-O-acetyltransferase based on metabolite profiles and pathway architecture [35] [43].
Dynamic pathway regulation has emerged as a strategy to address multiple rate-limiting steps simultaneously [18]. Xu et al. developed genetically-encoded metabolic switches that enable dynamic regulation of both malonyl-coenzyme A source and sink pathways [18]. This approach demonstrated superior performance compared to static regulatory control by automatically balancing trade-offs between cell growth and product formation [18].
Cell-free biosynthesis systems have provided insights into intrinsic rate-limiting steps by eliminating cellular regulatory constraints [33] [34]. Zang et al. identified that 4-coumaroyl-coenzyme A ligase and chalcone synthase activities were crucial for naringenin production, with the optimal enzyme ratio of 10:10:1 for 4-coumaroyl-coenzyme A ligase, chalcone synthase, and chalcone isomerase [33] [34].
Metabolic Step | Limiting Factor | Engineering Solution | Improvement Factor | References |
---|---|---|---|---|
Malonyl-CoA availability | Low endogenous production | ACC overexpression, malonate pathway | 3-14 fold increase | Leonard et al. 2007 [23] |
Aromatic amino acid supply | Feedback inhibition | Feedback-resistant variants | 40 fold increase | Santos et al. 2012 [28] |
Chalcone synthase activity | Enzyme promiscuity | CHIL protein co-expression | 400 fold increase | Wang et al. 2024 [14] |
p-Coumaroyl-CoA formation | C4H bottleneck | Alternative 4CL enzymes | 2-3 fold increase | Zang et al. 2019 [33] |
Enzyme expression balance | Pathway stoichiometry | Modular pathway optimization | 7.4 fold increase | Wu et al. 2015 [25] |
Cofactor regeneration | NADPH availability | NADPH regeneration systems | 2-5 fold increase | Various studies |